molecular formula C18H22N2O3S2 B5515801 N-mesityl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-mesityl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No.: B5515801
M. Wt: 378.5 g/mol
InChI Key: QZHMWEQWGYPYQA-UHFFFAOYSA-N
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Description

N-mesityl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.10718492 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystallography and Molecular Structure

  • Research on compounds like N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, a triazole herbicide, involves understanding crystal structures and intermolecular interactions. This knowledge is crucial for applications in material science and drug design (Kang, Kim, Park, & Kim, 2015).

2. Synthetic Chemistry

  • Studies on activation and transformation of carboxylic acids, using arenesulfonyl chloride, provide insights into the synthesis of various compounds. These chemical reactions are fundamental in developing pharmaceuticals and agrochemicals (Sánchez, Pedroso, & Grandas, 2010).

3. Anticancer Agents Synthesis

  • Investigations into the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide highlight their potential as anticancer agents. The modification of the phenyl ring in these compounds can alter their pharmacological properties (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).

4. Organic Synthesis

  • Research involving mesityl acridinium in the catalytic synthesis of γ-lactams and pyrrolidines from alkenes demonstrates advancements in organic synthesis techniques. These processes are significant for the production of various organic compounds (Gesmundo, Grandjean, & Nicewicz, 2015).

5. Novel Photophysical Properties

  • The synthesis of 2-azaindolizines from N-2-pyridylmethyl thioamides showcases the creation of fluorescent compounds, which have potential applications in material sciences and bioimaging (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

6. Fluorescent Sensing and Imaging

  • Research on brightly fluorescent Mes2B-functionalized indolizine derivatives, developed through cycloaddition reactions, highlights their potential in sensing and imaging applications. These compounds' electronic transitions contribute to their photophysical properties (Yang, Radtke, Mellerup, Yuan, Wang, Wagner, & Wang, 2015).

7. Capillary Electrophoresis in Pharmaceuticals

  • The use of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances demonstrates the technique's utility in pharmaceutical analysis, ensuring drug quality and purity (Ye, Huang, Li, Xiang, & Xu, 2012).

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-(2,4,6-trimethylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-12-8-13(2)17(14(3)9-12)19-18(21)16-10-15(11-24-16)25(22,23)20-6-4-5-7-20/h8-11H,4-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHMWEQWGYPYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.